molecular formula C29H25NO4 B13763924 Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 10-(diethylamino)-5-methoxy- CAS No. 71463-70-2

Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 10-(diethylamino)-5-methoxy-

Cat. No.: B13763924
CAS No.: 71463-70-2
M. Wt: 451.5 g/mol
InChI Key: NSBWOAPPZAYBJV-UHFFFAOYSA-N
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Description

Spiro[7H-benzo[c]xanthene-7,1’(3’H)-isobenzofuran]-3’-one, 10-(diethylamino)-5-methoxy- is a complex organic compound with a unique spiro structure. This compound is characterized by its spiro linkage, which connects two cyclic structures, resulting in a rigid and three-dimensional configuration. The presence of the diethylamino and methoxy groups further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[7H-benzo[c]xanthene-7,1’(3’H)-isobenzofuran]-3’-one, 10-(diethylamino)-5-methoxy- typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors or batch reactors. The process optimization includes the selection of cost-effective reagents, efficient catalysts, and environmentally friendly solvents. The reaction conditions are meticulously controlled to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Spiro[7H-benzo[c]xanthene-7,1’(3’H)-isobenzofuran]-3’-one, 10-(diethylamino)-5-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Spiro[7H-benzo[c]xanthene-7,1’(3’H)-isobenzofuran]-3’-one, 10-(diethylamino)-5-methoxy- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and organic electronic materials.

Comparison with Similar Compounds

Similar Compounds

    Spiro[fluorene-9,9’-xanthene]: Known for its use in organic electronics.

    Spiro[benzo[c]fluorene-7,9’-xanthene]: Utilized in the synthesis of advanced materials.

Uniqueness

Spiro[7H-benzo[c]xanthene-7,1’(3’H)-isobenzofuran]-3’-one, 10-(diethylamino)-5-methoxy- stands out due to its specific functional groups and spiro structure, which confer unique chemical and physical properties

Properties

71463-70-2

Molecular Formula

C29H25NO4

Molecular Weight

451.5 g/mol

IUPAC Name

10'-(diethylamino)-5'-methoxyspiro[2-benzofuran-3,7'-benzo[c]xanthene]-1-one

InChI

InChI=1S/C29H25NO4/c1-4-30(5-2)18-14-15-23-26(16-18)33-27-20-11-7-6-10-19(20)25(32-3)17-24(27)29(23)22-13-9-8-12-21(22)28(31)34-29/h6-17H,4-5H2,1-3H3

InChI Key

NSBWOAPPZAYBJV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C6=CC=CC=C6C(=C5)OC

Origin of Product

United States

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